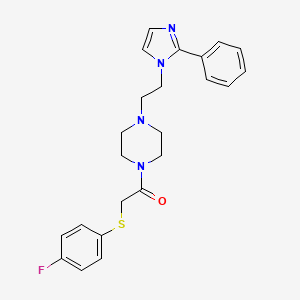

2-((4-fluorophenyl)thio)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Description

This compound features a piperazine core substituted with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group and a 2-((4-fluorophenyl)thio)ethanone moiety. Its structure combines a thioether-linked fluorophenyl group, a piperazine scaffold, and a phenylimidazole side chain, which are common in bioactive molecules targeting receptors or enzymes (e.g., antimicrobial, anticancer agents) .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4OS/c24-20-6-8-21(9-7-20)30-18-22(29)27-15-12-26(13-16-27)14-17-28-11-10-25-23(28)19-4-2-1-3-5-19/h1-11H,12-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHMBBMRMZCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves several steps, typically starting with the formation of the thioether linkage and subsequent modifications to introduce the piperazine and imidazole moieties. Detailed synthetic pathways often utilize various coupling reactions, including those involving fluorinated phenyl groups, to achieve the desired structural characteristics.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, a series of benzimidazole-chalcone hybrids demonstrated potent inhibitory effects on tumor cell proliferation, with IC50 values in the micromolar range. Such compounds were shown to inhibit Topoisomerase II (Topo II), a crucial enzyme in DNA replication and repair, which is often targeted in cancer therapy .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4a | 2.75 | Topo II Inhibition |

| 4h | 2.86 | Topo II Inhibition |

| Etoposide | 0.70 | Topo II Poisoning |

The compound's structural features, particularly the imidazole and piperazine rings, contribute to its interaction with biological targets, enhancing its efficacy against various cancer cell lines.

Antimicrobial Activity

The imidazole ring is well-documented for its antimicrobial properties. Studies show that related imidazole derivatives have potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like fluorine on the phenyl ring can enhance the compound's lipophilicity and membrane permeability, potentially increasing its antimicrobial effectiveness .

Case Studies

- Antitumor Efficacy in A549 Cells : A study evaluating the clonogenic survival of A549 lung carcinoma cells treated with related compounds showed significant reductions in cell viability at concentrations as low as 1 μM. The mechanism was attributed to the inhibition of Topo II activity, leading to increased DNA damage and apoptosis .

- In Vivo Studies : Animal models treated with similar imidazole derivatives exhibited reduced tumor growth rates compared to control groups. These findings suggest that such compounds could be viable candidates for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs (piperazine, imidazole, fluorophenyl, or thioether groups). Data are derived from synthesis protocols, bioactivity studies, and physicochemical analyses in the evidence.

Table 1: Structural and Functional Comparison

| Compound Name / ID | Key Structural Features | Bioactivity (if reported) | Synthesis Insights | Reference |

|---|---|---|---|---|

| Target Compound : 2-((4-Fluorophenyl)thio)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone | Fluorophenylthio, piperazine, phenylimidazole | Not directly reported; inferred potential for receptor modulation (e.g., antimicrobial) | Likely involves α-halogenated ketone + thiol nucleophile coupling | |

| 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (Compound 13) | Fluorophenyl ketone, nitroimidazole, benzyl group | Antimicrobial (nitroimidazoles target anaerobic pathogens) | Synthesized via benzoylation of piperazine intermediates | |

| 2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1234979-91-9) | Fluorophenylthio, nitroimidazole, pyrrolidine | Not reported; structural similarity suggests possible kinase inhibition | Thiol-α-halogenated ketone coupling under basic conditions | |

| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | Fluorobenzoyl, piperazine, hydroxyphenylketone | Crystallographic data reported; potential for CNS targeting | Multi-step synthesis involving TFA deprotection and ketone alkylation | |

| Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g) | Fluorophenylpyridine, benzimidazole, piperazine | MIC = 0.112 μM (MTB-H37Rv); 6.12 μM (INHR-MTB) | Multi-component coupling with sodium ethoxide mediation |

Key Observations:

Bioactivity Trends: Nitroimidazole-piperazine hybrids (e.g., Compound 13) are associated with antimicrobial activity, particularly against tuberculosis (MTB) . The target compound’s lack of a nitro group may reduce antitubercular potency but could enhance selectivity for other targets.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous thioether-piperazine derivatives, such as nucleophilic substitution of α-halogenated ketones with thiols under basic conditions .

- Crystallographic data for 4-(2-fluorobenzoyl)piperazine derivatives provide insights into conformational preferences, aiding in rational design.

Structural Determinants of Activity :

Q & A

Q. How can researchers mitigate hazards during handling of this compound?

- Methodological Answer :

- Ventilation Controls : Use fume hoods for synthesis and purification steps to limit inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as recommended in analogous piperazine safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.